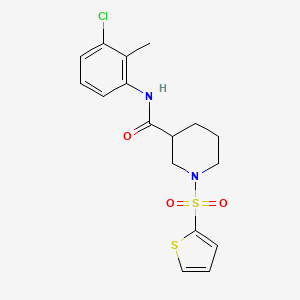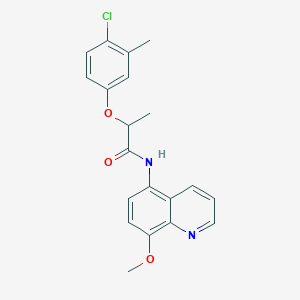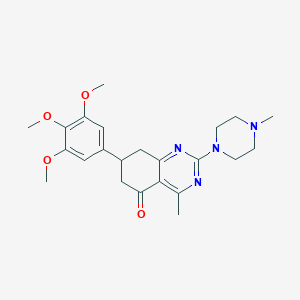
N-(3-chloro-2-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chloromethylphenyl group, a thiophene sulfonyl group, and a piperidine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents such as carbodiimides or acid chlorides.
Attachment of the Chloromethylphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Incorporation of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathway Involvement: Participation in specific biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: can be compared with other piperidine carboxamides, thiophene sulfonyl derivatives, and chloromethylphenyl compounds.
Uniqueness
Structural Features: The unique combination of functional groups in this compound may confer specific chemical and biological properties.
Reactivity: Differences in reactivity compared to similar compounds may make it suitable for specific applications.
Propiedades
Fórmula molecular |
C17H19ClN2O3S2 |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-14(18)6-2-7-15(12)19-17(21)13-5-3-9-20(11-13)25(22,23)16-8-4-10-24-16/h2,4,6-8,10,13H,3,5,9,11H2,1H3,(H,19,21) |
Clave InChI |
UQGLUEANKMUXFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11333413.png)
![N-[3'-acetyl-1-(2-butoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11333421.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbutanamide](/img/structure/B11333427.png)
![2-(2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11333428.png)
![N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11333430.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11333436.png)

![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11333458.png)
![3-butyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11333465.png)

![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide](/img/structure/B11333476.png)
![2-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333482.png)
![Ethyl {2-[({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11333500.png)
